

Methyl hexanoate as a fatty acid methyl ester (FAME).

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Methyl Hexanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexanoate (C₇H₁₄O₂) is a fatty acid methyl ester (FAME) derived from hexanoic acid, also known as caproic acid.[1] It is a colorless liquid with a characteristic fruity, pineapple-like odor.[2][3] Found naturally in various fruits and food products, it is widely used in the flavor and fragrance industry.[2][4] In the context of scientific research and drug development, **methyl hexanoate** and other FAMEs are gaining attention for their roles in cellular metabolism, as potential biofuels, and as volatile organic compound (VOC) biomarkers for disease diagnostics. [5][6] This technical guide provides an in-depth overview of **methyl hexanoate**, including its physicochemical properties, synthesis, analytical characterization, and its potential role in biological pathways.

Physicochemical Properties

A summary of the key quantitative data for **methyl hexanoate** is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the interpretation of analytical results.



Property	Value	Unit	Reference(s)
Molecular Formula	C7H14O2	-	[1]
Molecular Weight	130.18	g/mol	[1]
Density	0.885	g/mL at 25 °C	[2]
Boiling Point	151	°C	[2]
Melting Point	-71	°C	
Flash Point	45	°C	[7]
Water Solubility	1.325	g/L at 20 °C	
Refractive Index	1.405	n20/D	

Table 1: Physicochemical Properties of **Methyl Hexanoate**. This table summarizes the key physical and chemical properties of **methyl hexanoate**, citing data from various sources.

Synthesis of Methyl Hexanoate

Methyl hexanoate is typically synthesized via the Fischer esterification of hexanoic acid with methanol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a standard laboratory procedure for the synthesis of **methyl hexanoate**.

Materials:

- Hexanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)



- Dichloromethane (or diethyl ether)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of hexanoic acid) to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Add an equal volume of water and extract the methyl hexanoate into an organic solvent like dichloromethane or diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.



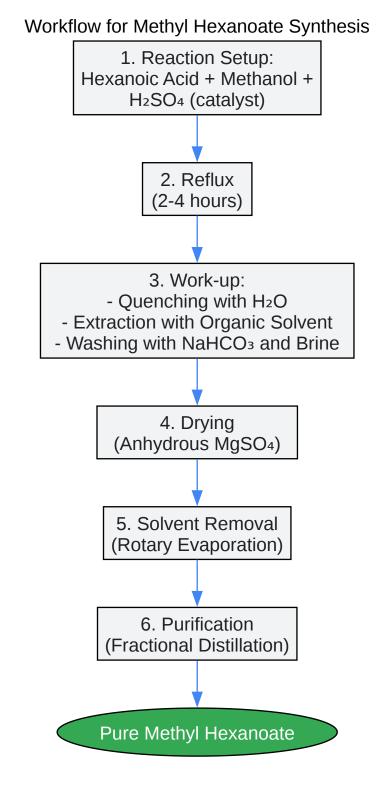




- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent using a rotary evaporator.
 - The crude methyl hexanoate can be purified by fractional distillation to obtain the pure product.[8]

Workflow for Synthesis and Purification:





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A simplified workflow for the synthesis and purification of **methyl hexanoate**.

Analytical Characterization



The identity and purity of synthesized **methyl hexanoate** should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like **methyl hexanoate**. It provides both retention time data for identification and mass spectral data for structural confirmation.

Typical GC-MS Parameters:

- Column: A non-polar column, such as a DB-5ms or HP-5ms, is commonly used.
- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV.

The mass spectrum of **methyl hexanoate** is characterized by a molecular ion peak (m/z 130) and characteristic fragment ions at m/z 101, 87, 74 (McLafferty rearrangement), and 59.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of **methyl hexanoate**.

- 1H NMR (CDCl3, 400 MHz):
 - δ 3.67 (s, 3H, -OCH₃)
 - δ 2.30 (t, 2H, -CH₂COO-)
 - δ 1.63 (quint, 2H, -CH₂CH₂COO-)
 - δ 1.31 (m, 4H, -CH₂CH₂CH₂-)



- δ 0.90 (t, 3H, -CH₃)
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ 174.4 (-COO-)
 - δ 51.4 (-OCH₃)
 - δ 34.2 (-CH₂COO-)
 - δ 31.3 (-CH₂CH₂CH₂-)
 - δ 24.8 (-CH₂CH₂COO-)
 - δ 22.3 (-CH₂CH₃)
 - δ 13.9 (-CH₃)[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **methyl hexanoate**.

- Strong C=O stretch: ~1740 cm⁻¹ (characteristic of an ester)[9]
- C-O stretch: ~1170 cm⁻¹[9]
- C-H stretches (alkane): ~2850-2960 cm⁻¹

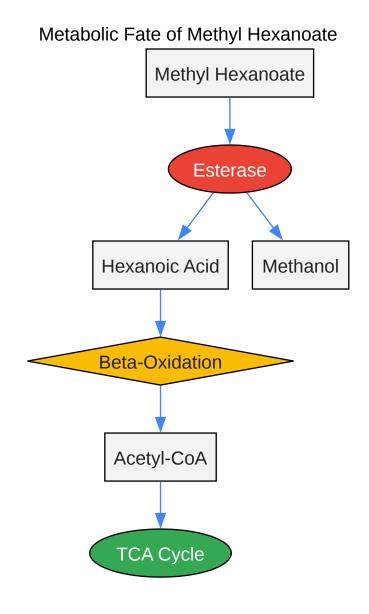
Biological Significance and Potential Applications

Methyl hexanoate is a metabolite found in various organisms, including plants and microorganisms.[1] Its presence in biological samples can have diagnostic potential.

Role in Fatty Acid Metabolism

As a FAME, **methyl hexanoate** is involved in lipid metabolism.[10] It can be hydrolyzed by esterases to yield hexanoic acid and methanol. Hexanoic acid can then enter the fatty acid oxidation (beta-oxidation) pathway to produce acetyl-CoA, which is a central molecule in cellular energy metabolism.





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A simplified diagram of the metabolic fate of **methyl hexanoate**.

Potential as a Biomarker

Volatile organic compounds (VOCs) in breath, urine, and feces are being investigated as non-invasive biomarkers for various diseases.[6][11] Alterations in gut microbiota or metabolic pathways in diseases such as inflammatory bowel disease and certain cancers can lead to changes in the VOC profile, which may include **methyl hexanoate** or its parent compound, hexanoic acid.[12][13] Further research is needed to validate its utility as a specific and sensitive biomarker.



Hypothetical Signaling Pathway Involvement

While direct evidence for **methyl hexanoate** initiating a specific signaling cascade is limited, the metabolic products of related fatty acids are known to modulate key cellular signaling pathways. For instance, decanoic acid, a medium-chain fatty acid, has been shown to influence the mTORC1, Akt-mTOR, and c-Met pathways.[6] Given that **methyl hexanoate** can be hydrolyzed to hexanoic acid, it is plausible that it could indirectly influence these pathways.

Cell Methyl Hexanoate Hydrolysis Hexanoic Acid Modulation Modulation Modulation Modulation Modulation Cell Growth & Proliferation Metabolism Cell Migration

Hypothetical Signaling Pathway Modulation

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A hypothetical model of how **methyl hexanoate** could modulate key signaling pathways.

Conclusion

Methyl hexanoate is a versatile fatty acid methyl ester with well-established applications in the flavor and fragrance industry. For researchers and drug development professionals, its



significance extends to its role as a metabolite, a potential biomarker, and a tool to study fatty acid metabolism and its influence on cellular signaling. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted nature of this compound.

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